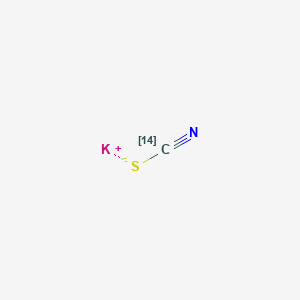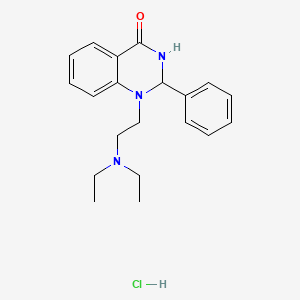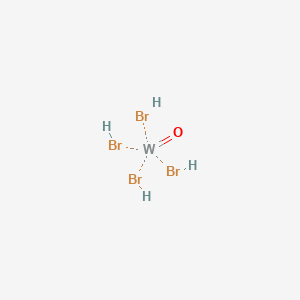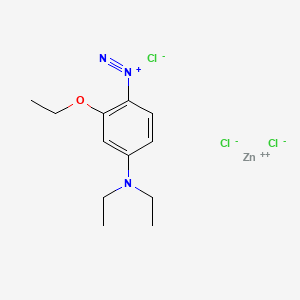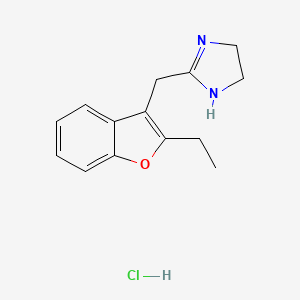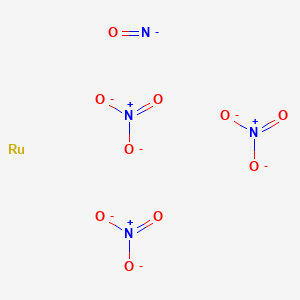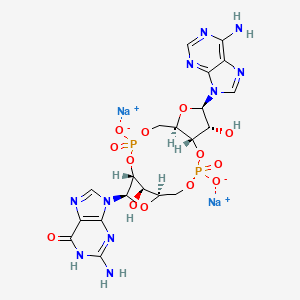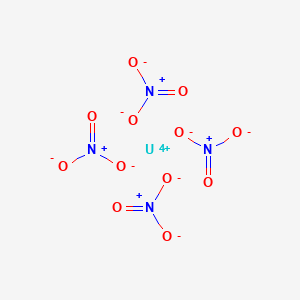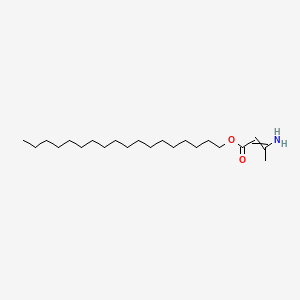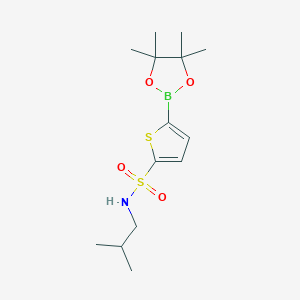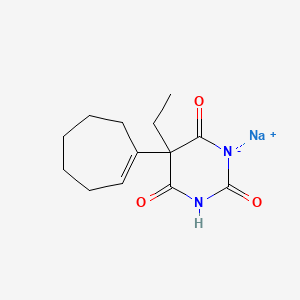
5-(1-Cyclohepten-1-yl)-5-ethylbarbituric acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclohepten-1-yl-5-ethyl-1,3-diazinane-2,4,6-trione, also known as heptabarbital, is a barbiturate derivative with the molecular formula C₁₃H₁₈N₂O₃ and a molecular weight of 250.294 g/mol . This compound is characterized by its unique structure, which includes a cycloheptene ring and an ethyl group attached to a diazinane-trione core .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohepten-1-yl-5-ethyl-1,3-diazinane-2,4,6-trione typically involves the reaction of cycloheptene with ethyl malonylurea under specific conditions . The reaction is carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclohepten-1-yl-5-ethyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-Cyclohepten-1-yl-5-ethyl-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Cyclohepten-1-yl-5-ethyl-1,3-diazinane-2,4,6-trione involves its interaction with the central nervous system. It acts as a central nervous system depressant by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter . This leads to sedative and hypnotic effects, making it useful in medical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative properties.
Secobarbital: Known for its use as a short-acting sedative.
Pentobarbital: Used for its anesthetic and sedative effects.
Uniqueness
5-Cyclohepten-1-yl-5-ethyl-1,3-diazinane-2,4,6-trione is unique due to its specific structural features, such as the cycloheptene ring and ethyl group, which contribute to its distinct chemical and pharmacological properties .
Eigenschaften
CAS-Nummer |
17626-60-7 |
|---|---|
Molekularformel |
C13H17N2NaO3 |
Molekulargewicht |
272.28 g/mol |
IUPAC-Name |
sodium;5-(cyclohepten-1-yl)-5-ethylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C13H18N2O3.Na/c1-2-13(9-7-5-3-4-6-8-9)10(16)14-12(18)15-11(13)17;/h7H,2-6,8H2,1H3,(H2,14,15,16,17,18);/q;+1/p-1 |
InChI-Schlüssel |
WTFUIOZBBSAYJP-UHFFFAOYSA-M |
Kanonische SMILES |
CCC1(C(=O)NC(=O)[N-]C1=O)C2=CCCCCC2.[Na+] |
Verwandte CAS-Nummern |
509-86-4 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


